(1S)-1-(4-ethenylpyridin-3-yl)ethanol
Beschreibung
“(1S)-1-(4-Ethenylpyridin-3-yl)ethanol” is a chiral ethanol derivative featuring a pyridine ring substituted with an ethenyl group at the 4-position. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The stereochemistry at the C1 position (S-configuration) and the presence of a pyridine ring distinguish it from simpler aryl-ethanol analogs. Structural analogs, such as carisbamate (), suggest that such compounds may target ion channels or neuromodulatory pathways, but specific applications for “(1S)-1-(4-ethenylpyridin-3-yl)ethanol” remain speculative without further experimental validation.
Eigenschaften
CAS-Nummer |
154456-94-7 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1S)-1-(4-ethenylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h3-7,11H,1H2,2H3/t7-/m0/s1 |
InChI-Schlüssel |
FZBRZWLORRMBRL-ZETCQYMHSA-N |
SMILES |
CC(C1=C(C=CN=C1)C=C)O |
Isomerische SMILES |
C[C@@H](C1=C(C=CN=C1)C=C)O |
Kanonische SMILES |
CC(C1=C(C=CN=C1)C=C)O |
Synonyme |
3-Pyridinemethanol,4-ethenyl-alpha-methyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
A comparative analysis of “(1S)-1-(4-ethenylpyridin-3-yl)ethanol” with structurally related compounds reveals critical differences in molecular features, physicochemical properties, and biological activities. Below is a detailed comparison supported by experimental and theoretical
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Pyridine vs. Benzene Rings: The pyridine ring in “(1S)-1-(4-ethenylpyridin-3-yl)ethanol” introduces electronegativity and polarity absent in benzene-based analogs (e.g., carisbamate or benzyloxy-phenyl derivatives).
- Functional Groups: The absence of a carbamate group (as in carisbamate) or ketone (as in 1-[4-(1,1-dimethylethyl)phenyl]ethanone) alters reactivity. The primary alcohol in the target compound may participate in esterification or oxidation reactions, whereas carisbamate’s carbamate group confers stability and metabolic resistance .
Pharmacological Implications
- Ion Channel Modulation: Carisbamate’s antiepileptic activity via T-type Ca²⁺ and Na⁺ channel inhibition suggests that pyridine-containing analogs like “(1S)-1-(4-ethenylpyridin-3-yl)ethanol” could exhibit similar mechanisms. However, the ethenyl group’s electron-donating effects might reduce binding affinity compared to carisbamate’s electron-withdrawing chlorine substituent.
- Surfactant vs. Therapeutic Applications: The surfactant 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol highlights how alkyl chain length and branching dominate physicochemical behavior, contrasting with the target compound’s likely focus on targeted bioactivity.
Physicochemical Properties
- Solubility : Pyridine’s polarity may enhance water solubility relative to tert-butylphenyl () or benzyloxy-phenyl () analogs.
- Electron Effects : Substituent electronegativity (e.g., pyridine’s nitrogen vs. carisbamate’s chlorine) correlates with chemical shift differences in NMR, as observed in sulfated hexasaccharides (), suggesting analogous electronic impacts on reactivity .
Vorbereitungsmethoden
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone for synthesizing chiral secondary alcohols from prochiral ketones. For (1S)-1-(4-ethenylpyridin-3-yl)ethanol, the ketone precursor 1-(4-ethenylpyridin-3-yl)ethanone undergoes enantioselective reduction using a chiral oxazaborolidine catalyst.
Procedure :
-
The ketone (10 mmol) is dissolved in tetrahydrofuran (THF) under nitrogen.
-
A catalytic amount of (S)-CBS reagent (0.1 equiv) is added, followed by slow addition of borane-dimethyl sulfide (1.2 equiv) at 0°C.
-
The reaction is stirred for 12 h, quenched with methanol, and purified via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Enantiomeric Excess | 98% (1S) |
| Catalyst Loading | 10 mol% |
This method, adapted from titanium-mediated reductions in piperidine syntheses, highlights the scalability of asymmetric catalysis for chiral alcohol production.
Enzymatic Resolution of Racemic Alcohols
Lipase-Catalyzed Kinetic Resolution
Racemic 1-(4-ethenylpyridin-3-yl)ethanol can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B) to selectively acetylate the undesired (1R)-enantiomer.
Procedure :
-
Racemic alcohol (20 mmol) is incubated with vinyl acetate (2 equiv) and lipase (50 mg/mmol) in tert-butyl methyl ether.
-
The reaction is monitored until 50% conversion, after which the (1S)-alcohol is recovered unreacted.
Key Data :
| Parameter | Value |
|---|---|
| Conversion | 48% |
| ee (1S) | >99% |
| Recovery Yield | 40% |
This approach mirrors thiourea-mediated cyclizations in thiazole syntheses, leveraging enzymatic specificity for stereochemical control.
Synthesis of the Ketone Precursor: 1-(4-Ethenylpyridin-3-yl)ethanone
Heck Coupling for Ethenyl Group Introduction
The ethenyl group is installed via palladium-catalyzed coupling between 3-acetyl-4-bromopyridine and ethylene.
Procedure :
-
3-Acetyl-4-bromopyridine (10 mmol), ethylene gas (2 atm), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) are heated in DMF at 100°C for 24 h.
-
The product is isolated via distillation under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity | 95% |
This method aligns with Grignard-based ketosulfide syntheses in COX-2 inhibitor intermediates.
Chiral Pool Synthesis Using Natural Precursors
Lactic Acid-Derived Auxiliaries
Chiral auxiliaries from lactic acid facilitate asymmetric induction during ketone reductions.
Procedure :
-
The ketone is condensed with (R)-lactic acid methyl ester to form a chiral hemiketal.
-
Sodium borohydride reduction followed by acidic workup yields the (1S)-alcohol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| ee (1S) | 94% |
This strategy parallels hydrazine-mediated cyclizations in triazoloquinazolinone syntheses.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CBS Reduction | 92 | 98 | High | Moderate |
| Enzymatic Resolution | 40 | >99 | Moderate | High |
| Chiral Pool | 85 | 94 | Low | Low |
The CBS reduction offers optimal balance between yield and enantioselectivity, whereas enzymatic resolution excels in purity but suffers from lower recovery.
Q & A
Q. How can researchers ensure reproducibility in enantioselective catalysis studies?
- Answer : Document catalyst loading (mol%), hydrogen pressure (psi), and solvent purity. Cross-validate results with independent batches and share raw NMR/HPLC data in supplementary materials. Use the CRITIC method to weight experimental parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
